6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Overview
Description
Ganoderic acid J, also known as ganoderate J, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ganoderic acid J is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ganoderic acid J is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ganoderic acid J can be found in mushrooms. This makes ganoderic acid J a potential biomarker for the consumption of this food product.
Scientific Research Applications
Metabolic Activation and Biological Inactivity
- A study by Boyd, Ioannides, and Coombs (1995) explored the biological inactivity of certain cyclopenta[a]phenanthrenes. They discovered that the 6-methyl-ketone-17-one's principal metabolite, a 3,4-dihydro-3,4-diol, did not contribute to the inactivity of the 6-methyl-17-ketone. They hypothesized that a diequatorial conformation in the dihydrodiol is essential for metabolic activation of these compounds (Boyd, Ioannides, & Coombs, 1995).
Bromination and Derivative Formation
- Research by Coombs, Hall, and Vose (1973) showed the bromination of certain cyclopenta[a]phenanthren-17-ones leading to various derivatives, highlighting the chemical versatility and reactivity of these compounds (Coombs, Hall, & Vose, 1973).
Structural Analysis of Triterpenoid Compounds
- A study by Hussain, Habib-ur-Rehman, and Parvez (2010) analyzed a triterpenoid compound, revealing its complex structural conformation. This research contributes to the understanding of the molecular structure of similar compounds (Hussain, Habib-ur-Rehman, & Parvez, 2010).
Synthesis of Aromatic-Steroid Derivatives
- A study by Valverde et al. (2013) focused on synthesizing an aromatic derivative, illustrating the potential for creating complex molecules from similar compounds, which could have diverse applications in scientific research (Valverde et al., 2013).
Synthesis and Carcinogenic Studies
- Coombs et al. conducted multiple studies focusing on the synthesis of cyclopenta[a]phenanthrenes and their derivatives, contributing significantly to understanding the chemical properties and potential biological impacts of these compounds (Coombs et al., 1970, 1969, 1975, 1992, 1973) (Coombs et al., 1970), (Coombs, 1969), (Coombs et al., 1975), (Coombs & Zepik, 1992), (Coombs, Bhatt, & Croft, 1973).
properties
IUPAC Name |
6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18,21,23,35H,8-14H2,1-7H3,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJCKCLHIXLFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316611 | |
Record name | Ganoderic acid J | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ganoderic acid J | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |
CAS RN |
100440-26-4 | |
Record name | Ganoderic acid J | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100440-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganoderic acid J | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ganoderic acid J | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039641 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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